molecular formula C16H17BrN2O2 B5429863 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one

Katalognummer B5429863
Molekulargewicht: 349.22 g/mol
InChI-Schlüssel: WDCXAZRVJQYLMC-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BRD7929, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising tool for studying various biological processes.

Wirkmechanismus

The exact mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. Studies have shown that this compound has a high affinity for certain isoforms of HDACs and BET proteins, suggesting that these may be its primary targets.
Biochemical and Physiological Effects:
Inhibition of HDACs and BET proteins by this compound has been shown to have several biochemical and physiological effects. For example, inhibition of HDACs can lead to increased acetylation of histones and other proteins, which can alter gene expression and contribute to the anti-cancer effects of this compound. Inhibition of BET proteins has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that this compound may have potential applications in treating inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and more precise study of biological processes. However, this specificity can also be a limitation, as it may not be effective against all isoforms of a given target. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several potential future directions for research involving 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in treating cancer, as inhibition of HDACs and BET proteins has been shown to have anti-tumor effects. Additionally, further study of the mechanisms of action of this compound and its targets may lead to the development of more effective inhibitors with fewer side effects. Finally, exploring the effects of this compound on other biological processes, such as metabolism and epigenetics, may reveal new applications for this compound.

Synthesemethoden

The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 4-ethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield the final compound.

Wissenschaftliche Forschungsanwendungen

1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been shown to have inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein tyrosine phosphatases (PTPs). These enzymes and proteins play important roles in various biological processes, including gene expression, cell signaling, and immune response. By inhibiting these targets, this compound can be used as a tool to study these processes and potentially develop new therapies for diseases such as cancer and autoimmune disorders.

Eigenschaften

IUPAC Name

(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXAZRVJQYLMC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.